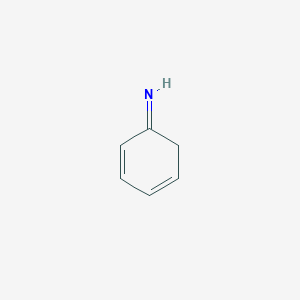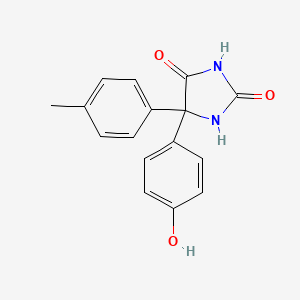
4-Nitrosomorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-Nitrosomorpholin-2-one is most commonly synthesized from morpholine. One method involves the reaction of dimorpholinomethane with fuming nitric acid . Another method includes the nitrosation of morpholine or its derivatives, which are used in several industrial processes . Industrial production methods often involve the nitrosation process, where morpholine is exposed to nitrosating agents under controlled conditions .
Chemical Reactions Analysis
4-Nitrosomorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid and other nitrosating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with fuming nitric acid can produce dimorpholinomethane .
Scientific Research Applications
4-Nitrosomorpholin-2-one has several scientific research applications. It is used in studies related to carcinogenesis and mutagenesis due to its known carcinogenic properties . In biology and medicine, it is used to induce tumors in animal models to study cancer mechanisms and potential treatments . In the industry, it is used as a precursor in the manufacture of rubber products and other materials .
Mechanism of Action
The mechanism by which 4-Nitrosomorpholin-2-one exerts its effects involves the formation of reactive oxygen species and compounds that can crosslink DNA . This leads to DNA damage and mutations, which can result in carcinogenesis. In animal models, it has been observed that this compound is hydroxylated by a P450 enzyme, leading to the formation of reactive intermediates that cause DNA damage .
Comparison with Similar Compounds
4-Nitrosomorpholin-2-one is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine . These compounds also have carcinogenic properties and are used in similar research applications. this compound is unique in its specific structure and the types of reactions it undergoes . Other similar compounds include N-Nitrosopyrrolidine and N-Nitrosopiperidine .
Properties
CAS No. |
67587-53-5 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-nitrosomorpholin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2 |
InChI Key |
IZECHDLZCSZEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CN1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)


![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)




